

A Technical Guide to the Historical Industrial Applications of Octachloronaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octachloronaphthalene

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Introduction: The Rise of a Versatile Industrial Compound

Octachloronaphthalene (C₁₀Cl₈) is a highly chlorinated aromatic hydrocarbon, a specific congener of the broader class of polychlorinated naphthalenes (PCNs).^{[1][2]} First entering commercial production around 1910, PCNs, and by extension **octachloronaphthalene**, were lauded for a unique combination of properties that made them exceptionally valuable to burgeoning industries of the 20th century.^{[3][4][5]} These compounds, which range from oily liquids to crystalline solids depending on their degree of chlorination, are characterized by their chemical inertness, thermal stability, low flammability, and excellent electrical insulating capabilities.^{[3][6]}

This guide provides an in-depth exploration of the historical industrial uses of **octachloronaphthalene**, often as a primary component of commercial PCN mixtures. It will delve into the physicochemical characteristics that underpinned its widespread adoption, detail its key applications, and analyze the toxicological and environmental factors that ultimately led to the cessation of its large-scale production in the late 1970s and early 1980s.^{[3][4]}

Physicochemical Properties: The Foundation of Industrial Utility

The industrial success of **octachloronaphthalene** was directly attributable to its robust physical and chemical properties. As a highly chlorinated compound, it exhibits extreme

stability and resistance to degradation from heat, chemicals, and biological processes. This inherent stability, however, also contributes to its environmental persistence.[2][7]

Property	Value	Source
Molecular Formula	C ₁₀ Cl ₈	[1][8]
Molecular Weight	403.73 g/mol	[8]
Appearance	Pale yellow, waxy solid with an aromatic odor	[6][9]
Melting Point	185°C - 192°C	[6][10]
Boiling Point	440°C	[6][10]
Water Solubility	Insoluble	[6][10]
Density	2.00 g/cm ³	[6]
Vapor Pressure	4.20 x 10 ⁻⁷ mmHg at 25°C	[6]

These properties, particularly its high dielectric strength, thermal stability, and non-flammability, made **octachloronaphthalene** a prime candidate for applications requiring durable and reliable performance under extreme conditions.[3][6]

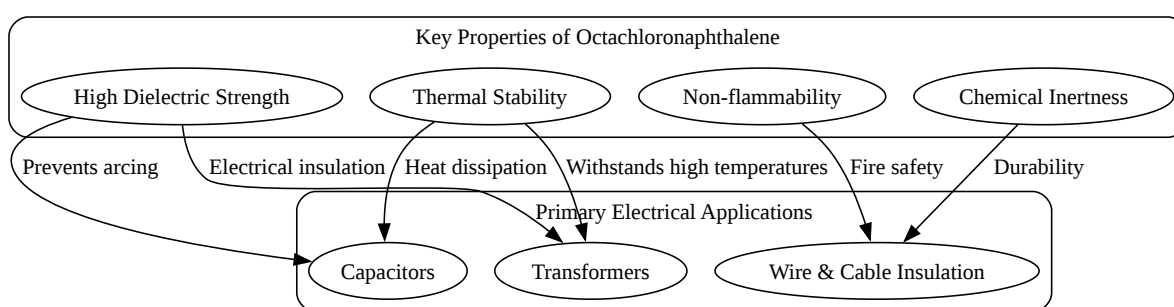
Key Industrial Applications of Octachloronaphthalene

Octachloronaphthalene was rarely used in its pure form but was a significant component of highly chlorinated PCN mixtures.[11] One of the most notable commercial products was Halowax 1051, which consisted of approximately 90% **octachloronaphthalene** and 10% hexachloronaphthalene.[11] These mixtures were marketed under various trade names globally, including Nibren Waxes in Germany and Seekay Waxes in the United Kingdom.[3][4]

Electrical Industry: The Primary Domain

The primary application for **octachloronaphthalene**-containing mixtures was in the electrical industry.[3] Their excellent dielectric properties and resistance to heat and fire made them ideal for:

- Capacitors and Transformers: As a dielectric fluid, these mixtures provided reliable insulation in high-voltage equipment, preventing electrical arcing and dissipating heat.[1][3][12]
- Cable and Wire Insulation: The waxy, non-flammable nature of these compounds made them an excellent choice for insulating coatings on electrical wires and cables, enhancing safety and durability.[3][4][13]



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Logical flow from properties to applications in the electrical industry.

Lubricants and Cutting Oils

The stability of **octachloronaphthalene** at high pressures and temperatures led to its use as an additive in extreme pressure lubricants and cutting oils.[6][11] In these applications, it helped to reduce friction and wear on machinery operating under heavy loads. However, this application was also a source of significant human and animal exposure, as highlighted by an accidental poisoning of cattle in 1941 due to contaminated feed from pelleting machines using these lubricants.[11]

Flame Retardants and Waterproofing

The high chlorine content of **octachloronaphthalene** imparted excellent flame-retardant properties.[1] This made it a valuable additive in a variety of materials to enhance fire safety.[1] It was also used in waterproofing applications for textiles, paper, and wood.[11][14]

Wood Preservation

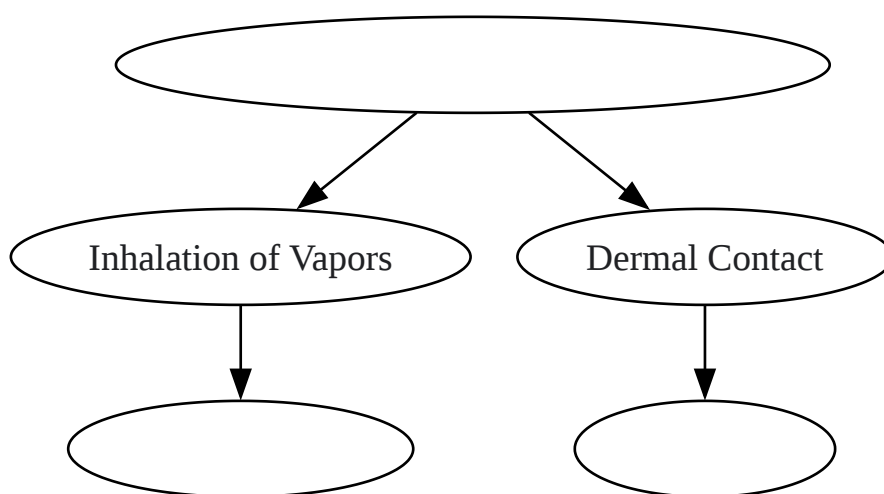
To protect wood from insects, mold, and fungi, **octachloronaphthalene**-containing formulations were used as wood preservatives.[7][11][14] Its chemical stability and resistance to biological degradation made it an effective, albeit persistent, treatment.

The Decline of Octachloronaphthalene: Toxicity and Environmental Persistence

Despite its industrial utility, the use of **octachloronaphthalene** and other PCNs began to decline in the 1970s due to growing concerns about their adverse health and environmental effects.[3][4]

Human Health Impacts

Occupational exposure to heated vapors of PCNs, including **octachloronaphthalene**, was linked to a range of health problems.[11] The most notorious of these is chloracne, a severe and persistent skin condition.[4] More severe health effects included liver damage, which in some cases led to fatalities among workers.[2][4][11]



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Primary routes of occupational exposure and associated health effects.

Environmental Persistence and Bioaccumulation

The same chemical stability that made **octachloronaphthalene** so industrially valuable also rendered it highly persistent in the environment.^{[2][7]} It is resistant to degradation and can bioaccumulate in the food chain.^{[7][10]} Due to its persistence and potential for long-range transport, **octachloronaphthalene** is now recognized as a persistent organic pollutant (POP) and is listed under the Stockholm Convention.^[7]

Conclusion: A Legacy of Industrial Innovation and Environmental Caution

The history of **octachloronaphthalene** in industry is a compelling narrative of a substance that, for a time, was a cornerstone of technological advancement. Its unique properties solved critical challenges in the electrical, manufacturing, and materials sectors. However, the long-term consequences of its use—its toxicity and environmental persistence—serve as a crucial lesson in the importance of comprehensive life-cycle assessment for industrial chemicals. The phasing out of **octachloronaphthalene** production underscores a critical shift in industrial chemistry towards prioritizing human health and environmental stewardship alongside performance and efficacy.

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- To cite this document: BenchChem. [A Technical Guide to the Historical Industrial Applications of Octachloronaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052695#historical-applications-of-octachloronaphthalene-in-industry]

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